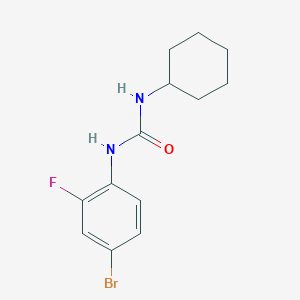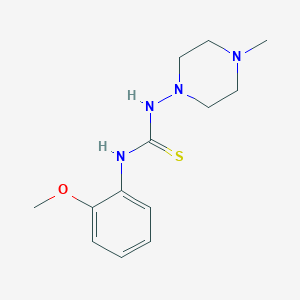
N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as MPTU, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPTU is a thiourea derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell survival and proliferation. Additionally, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to have anti-angiogenic properties, which could make it a potential candidate for the treatment of various angiogenesis-related diseases. This compound has also been found to inhibit the activity of various enzymes involved in oxidative stress, making it a potential candidate for the treatment of various oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is its relatively low toxicity, making it a safe compound for use in laboratory experiments. Additionally, this compound is a stable compound that can be easily synthesized and purified. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea. One area of research could be the development of this compound analogs with improved solubility and potency. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related diseases. Finally, the mechanism of action of this compound could be further elucidated to better understand its potential therapeutic applications.
合成法
The synthesis of N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea involves the reaction of 2-methoxyaniline with 4-methylpiperazine and thiocarbonyldiimidazole. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound has been well-documented in the literature, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
科学的研究の応用
N-(2-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been the subject of various scientific studies due to its potential therapeutic applications. One of the major areas of research has been in the field of cancer therapy. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c1-16-7-9-17(10-8-16)15-13(19)14-11-5-3-4-6-12(11)18-2/h3-6H,7-10H2,1-2H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKWLKQWMDMATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

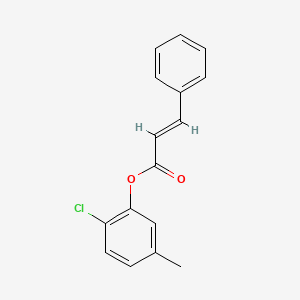
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5860218.png)


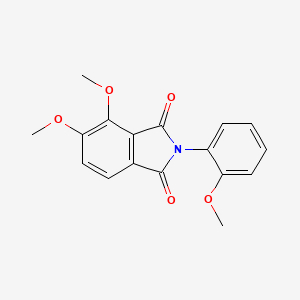

![4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5860277.png)
methyl]amino}phenyl)sulfonyl]acetamide hydrochloride](/img/structure/B5860278.png)
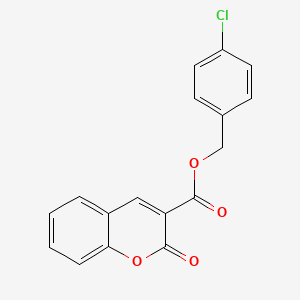


![4-tert-butyl-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5860298.png)
![N-{[(4-methylphenyl)sulfonyl]carbonyl}-2,1,3-benzothiadiazol-4-amine](/img/structure/B5860305.png)
